2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate
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Overview
Description
2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate typically involves the reaction of 2-hydroxybutanedioic acid with octyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 70-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like ammonia (NH3) or halogenating agents (e.g., PCl5) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural configuration. For instance, it may inhibit xanthine oxidase, an enzyme involved in the production of uric acid, thereby exhibiting anti-hyperuricemic effects . Additionally, it can modulate the activity of organic anion transporters and glucose transporters, influencing metabolic pathways.
Comparison with Similar Compounds
2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate can be compared with other similar compounds, such as:
2-Hydroxy-4-(octyloxy)benzophenone: Both compounds share similar functional groups but differ in their core structures and specific applications.
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: This compound has a similar hydroxyl group but includes a sulfonic acid group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific ester linkage and the presence of both hydroxyl and octyloxy groups, which confer distinct reactivity and functionality.
Properties
CAS No. |
25134-36-5 |
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Molecular Formula |
C14H22O7-2 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-hydroxy-2-(2-octoxy-2-oxoethyl)butanedioate |
InChI |
InChI=1S/C14H24O7/c1-2-3-4-5-6-7-8-21-12(17)10-14(20,13(18)19)9-11(15)16/h20H,2-10H2,1H3,(H,15,16)(H,18,19)/p-2 |
InChI Key |
ZPRGNTVUTLXHEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
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